

## A head-to-head comparison of CCT365623 and PXS-5153A

Author: BenchChem Technical Support Team. Date: December 2025



A Head-to-Head Comparison of **CCT365623** and PXS-5153A: Two Distinct Lysyl Oxidase Inhibitors

#### Introduction

The lysyl oxidase (LOX) family of enzymes, comprising LOX and four lysyl oxidase-like (LOXL1-4) proteins, are copper-dependent amine oxidases essential for the covalent cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] This cross-linking is fundamental to providing structural integrity to tissues.[3] However, the dysregulation of LOX activity is strongly implicated in the progression of fibrotic diseases and cancer.[1][3] In pathological contexts, excessive LOX-mediated cross-linking leads to tissue stiffening, which promotes fibrotic scarring and creates a microenvironment conducive to tumor growth and metastasis.[3][4] Consequently, the LOX family has emerged as a critical therapeutic target.

This guide provides a head-to-head comparison of two prominent small molecule inhibitors: **CCT365623**, a dual LOX/LOXL2 inhibitor primarily investigated for its anti-cancer properties, and PXS-5153A, a potent and selective dual LOXL2/LOXL3 inhibitor developed for anti-fibrotic therapies. We will objectively compare their mechanisms of action, in vitro potency, pharmacokinetics, and preclinical efficacy, supported by experimental data and detailed methodologies.

### **Mechanism of Action**







Both **CCT365623** and PXS-5153A inhibit the enzymatic function of LOX family members, but they target different isoforms and exhibit distinct downstream effects.

PXS-5153A is a mechanism-based, irreversible inhibitor that potently and selectively targets LOXL2 and LOXL3.[5][6] Its primary mechanism is the direct inhibition of collagen cross-linking, thereby reducing the excessive ECM deposition and stiffness that characterize fibrotic diseases.[5][7] By preventing the maturation of collagen fibers, PXS-5153A has been shown to ameliorate fibrosis in preclinical models.[5][6]

CCT365623 is an orally active inhibitor of LOX and, to a lesser extent, LOXL2.[5][8] Its antitumor mechanism extends beyond simple ECM modulation. CCT365623 has been shown to regulate the Epidermal Growth Factor Receptor (EGFR), a key driver of tumor progression.[9] [10] By inhibiting LOX, CCT365623 disrupts the retention of EGFR on the cancer cell surface, which in turn suppresses critical pro-survival signaling pathways like AKT.[8][11] This dual action—remodeling the tumor microenvironment and suppressing oncogenic signaling—underpins its efficacy in preclinical cancer models.[11][12]





Click to download full resolution via product page

**Caption:** General mechanism of LOX inhibition.

# Quantitative Data Comparison In Vitro Potency and Selectivity



The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. PXS-5153A is significantly more potent against its target enzymes than **CCT365623**, exhibiting IC50 values in the low nanomolar range.

| Compound  | Target Enzyme   | IC50 Value (nM)    | Selectivity Profile                                                    |
|-----------|-----------------|--------------------|------------------------------------------------------------------------|
| PXS-5153A | LOXL2           | < 40[10][13][14]   | >40-fold vs. LOX & LOXL1; >700-fold vs. other amine oxidases. [13][14] |
| LOXL3     | 63[10][13][14]  |                    |                                                                        |
| CCT365623 | LOX             | 890 - 900[5][7][8] | Dual inhibitor.                                                        |
| LOXL2     | 1,500[5] or 13* |                    |                                                                        |

<sup>\*</sup>Note: A significant discrepancy exists for the **CCT365623** IC50 against LOXL2, with one source reporting a value of 13 nM and another reporting 1.5 µM (1,500 nM).[5][15] The higher value is more consistent with its primary characterization as a LOX inhibitor.

#### **Pharmacokinetic Properties**

Both compounds are orally bioavailable, a key feature for clinical development. Their half-lives are relatively short, with PXS-5153A showing a slightly longer half-life in preclinical species.

| Compound  | Species | Oral Bioavailability<br>(F%) | Half-life (T½)      |
|-----------|---------|------------------------------|---------------------|
| PXS-5153A | Mouse   | 40%[13]                      | ~1.1 hours (IV)[13] |
| Rat       | 10%[13] | ~1.5 hours (IV)[13]          |                     |
| CCT365623 | Mouse   | 45%[8]                       | 0.6 hours (PO)[8]   |

### **Preclinical Efficacy**

The distinct therapeutic applications for each inhibitor are supported by their efficacy in different disease models.



- PXS-5153A (Anti-fibrotic): In a carbon tetrachloride (CCl4)-induced liver fibrosis model in rats, oral administration of PXS-5153A (at 3 or 10 mg/kg) significantly reduced collagen accumulation and suppressed the expression of key fibrotic genes.[13][16] It has also shown efficacy in models of myocardial infarction by improving cardiac output.[6]
- CCT365623 (Anti-cancer): In a mouse model of spontaneous breast cancer, daily oral gavage of CCT365623 (70 mg/kg) significantly delayed the development of primary tumors and suppressed the burden of lung metastases.[8][9]

## Experimental Protocols In Vitro LOX Activity/Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the IC50 of LOX inhibitors. The assay measures hydrogen peroxide (H2O2), a byproduct of the LOX enzymatic reaction.

- Reagent Preparation: A working solution is prepared containing a LOX substrate (e.g., a specific peptide or recombinant collagen), horseradish peroxidase (HRP), and a fluorogenic HRP substrate like Amplex Red in a suitable assay buffer.[17]
- Inhibitor Incubation: Recombinant human LOX, LOXL2, or LOXL3 enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., CCT365623 or PXS-5153A) for a set period (e.g., 15-30 minutes) at 37°C.[17]
- Reaction Initiation: The reaction is initiated by adding the LOX working solution to the enzyme/inhibitor mixture.[18]
- Signal Detection: The fluorescence intensity (Ex/Em = ~540/590 nm) is measured over time
  in a kinetic mode. The rate of fluorescence increase is proportional to the H2O2 produced
  and thus to LOX activity.[17][18]
- Data Analysis: The reaction rates are plotted against the inhibitor concentrations. The IC50 value is calculated by fitting the data to a dose-response curve.





Click to download full resolution via product page

**Caption:** Workflow for a fluorometric IC50 assay.



### In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model (for PXS-5153A)

This model is used to evaluate the anti-fibrotic potential of compounds.

- Disease Induction: Sprague Dawley rats are administered CCl4 (e.g., 0.25 μL/g in olive oil)
   via oral gavage, three times per week for 6-8 weeks to induce liver fibrosis.[1][14]
- Treatment Protocol: After an initial period of disease induction (e.g., 3 weeks), animals are
  treated with PXS-5153A. Treatment is administered via daily oral gavage at doses of 3
  mg/kg (low dose) or 10 mg/kg (high dose). A vehicle control group receives only the CCl4
  and vehicle.[10][14]
- Endpoint Analysis: At the end of the study, animals are euthanized. Blood is collected to measure liver function enzymes (ALT, AST). Liver tissue is harvested for histological analysis (e.g., Picrosirius Red staining to quantify collagen) and gene expression analysis of fibrotic markers.[1][16]

### In Vivo Spontaneous Breast Cancer Model (for CCT365623)

This model assesses the efficacy of anti-cancer agents on tumor growth and metastasis in an immune-competent setting.

- Animal Model: A genetically engineered mouse model that spontaneously develops mammary tumors which subsequently metastasize to the lungs is used (e.g., K14cre;Brca1F/F;p53F/F mice).[3][9]
- Treatment Protocol: Once tumors are palpable, mice are randomized into treatment and control groups. CCT365623 is administered at 70 mg/kg via daily oral gavage. The control group receives the vehicle.[8]
- Endpoint Analysis: Primary tumor volume is measured regularly. At the study endpoint, mice are euthanized. The primary tumor is excised and weighed. Lungs are harvested to quantify the metastatic burden, often through histological analysis or ex vivo imaging.[8][9]



#### Conclusion

**CCT365623** and PXS-5153A are both valuable chemical probes for interrogating the function of the lysyl oxidase family, but they are optimized for different therapeutic applications.

- PXS-5153A is a highly potent and selective inhibitor of LOXL2/LOXL3. Its mechanism is
  directly tied to preventing pathological collagen cross-linking, and strong preclinical data
  support its development as a potent anti-fibrotic agent.
- CCT365623 is a moderately potent dual LOX/LOXL2 inhibitor. Its unique mechanism, involving the disruption of EGFR signaling in addition to ECM modulation, makes it a promising candidate for anti-cancer therapy, particularly for inhibiting tumor growth and metastasis.

The choice between these inhibitors for research or therapeutic development will depend entirely on the pathological context. PXS-5153A is the more suitable candidate for diseases primarily driven by fibrosis, while **CCT365623** represents a novel approach for cancers where LOX and EGFR signaling are co-dependent drivers of progression.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ursolic acid ameliorates CCl4-induced liver fibrosis through the NOXs/ROS pathway -PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Selective induction of chemotherapy resistance of mammary tumors in a conditional mouse model for hereditary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mimicking the breast metastatic microenvironment: characterization of a novel syngeneic model of HER2+ breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCT365623|COA [dcchemicals.com]



- 6. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. icr.ac.uk [icr.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 2.7. CCl4-induced liver fibrosis [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. CCT365623 | 2126134-01-6 | Benchchem [benchchem.com]
- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 17. An in situ activity assay for lysyl oxidases PMC [pmc.ncbi.nlm.nih.gov]
- 18. content.abcam.com [content.abcam.com]
- To cite this document: BenchChem. [A head-to-head comparison of CCT365623 and PXS-5153A]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b606556#a-head-to-head-comparison-of-cct365623-and-pxs-5153a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com